molecular formula C10H8N4 B2745999 [1,2,4]Triazolo[4,3-a]quinolin-1-amine CAS No. 41569-09-9

[1,2,4]Triazolo[4,3-a]quinolin-1-amine

Cat. No.: B2745999
CAS No.: 41569-09-9
M. Wt: 184.202
InChI Key: LQUFOJZIEINWFW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinolin-1-amine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. This compound features a fused triazole-quinoline structure, a privileged scaffold known to exhibit a wide spectrum of pharmacological activities . Based on studies of closely related triazoloquinoxaline and triazoloquinoline compounds, this amine derivative is a candidate for investigating antiproliferative mechanisms against various cancer cell lines . Similar structures have shown potent activity in research models, inducing cell cycle arrest and apoptosis . The primary amine group at the 1-position provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules . Beyond oncology research, analogous compounds are also being explored in studies for neurodegenerative diseases such as Alzheimer's, where they have shown potential as acetylcholinesterase inhibitors in experimental models . This compound is provided for research purposes to support the development of new therapeutic agents. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]quinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUFOJZIEINWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinolin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoline with an aldehyde, followed by cyclization using an oxidizing agent such as chloranil . The reaction is usually carried out in a solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adenosine Receptor Antagonism

Adenosine Receptor Modulation
[1,2,4]triazolo[4,3-a]quinolin-1-amine derivatives have been extensively studied for their ability to modulate adenosine receptors, particularly A1 and A3 subtypes. These compounds exhibit high affinity and selectivity for the A3 receptor, making them promising candidates for therapeutic interventions in conditions such as inflammation and cancer. For instance, a series of derivatives demonstrated significant binding affinity (K(i) = 0.60 nM) and selectivity ratios greater than 16,600 against A1 and A2A receptors .

Case Study: Selective Antagonists
In a study focusing on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, several compounds were identified as potent antagonists of adenosine receptors. Notably, one derivative exhibited an IC50 of 21 nM at the A2 receptor while maintaining a high selectivity for this receptor over A1 . These findings highlight the potential of these compounds in developing new therapeutics targeting adenosine-related pathways.

Antidepressant Activity

Behavioral Studies
Research has indicated that certain [1,2,4]triazolo[4,3-a]quinolin-1-amines may possess rapid antidepressant properties. In behavioral despair models in rats, compounds from this class reduced immobility significantly upon acute administration. The optimal activity was associated with specific substituents at various positions on the triazole ring .

Mechanism of Action
The mechanism underlying the antidepressant effects is believed to involve modulation of adenosine receptors. Compounds with specific functional groups showed enhanced binding to A1 and A2 receptors, suggesting that they may exert their effects through these pathways .

Anticancer Properties

Inhibition of Kinases
Recent studies have explored the potential of this compound derivatives as dual inhibitors of c-Met and VEGFR-2 kinases. One promising compound demonstrated potent antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.98 to 1.28 µM) and showed low hemolytic toxicity .

Table: Antiproliferative Activities of Selected Compounds

CompoundCell LineIC50 (µM)Kinase Target
17lA5490.98c-Met
17lMCF-71.05VEGFR-2
17lHela1.28c-Met/VEGFR-2

Antimicrobial Activity

Emerging research indicates that derivatives of this compound may also exhibit antimicrobial properties. Certain compounds have shown significant activity against Mycobacterium smegmatis and other pathogens, suggesting their potential use in treating infectious diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The substitution of quinoline with quinoxaline or pyridine in related compounds significantly alters electronic properties and biological interactions.

Compound Class Core Structure Key Features Biological Relevance Reference
[1,2,4]Triazolo[4,3-a]quinolin-1-amine Quinoline + 1,2,4-triazole Planar aromatic system; amine enhances H-bonding and basicity Anticancer, antimicrobial targets
1,2,4-Triazolo[4,3-a]quinoxalin-1-one Quinoxaline + 1,2,4-triazole Two adjacent N atoms increase electron deficiency; ketone at 1-position Potent A3 adenosine receptor antagonist
4-(1H-1,2,4-triazol-1-yl)quinolin-6-amine Quinoline + triazole (C4) Triazole at C4; amine at C6 alters spatial interactions Undisclosed, likely modulates solubility

Key Differences :

  • Quinoline vs. Quinoxaline: Quinoxaline’s electron-deficient nature enhances binding to adenosine receptors, while quinoline’s extended π-system may favor intercalation in DNA (anticancer applications) .
  • Substituent Position: The 1-amine in this compound vs. the 1-ketone in triazoloquinoxalin-1-one influences receptor affinity and metabolic stability .
Substituent Effects

Substituents on the triazole or core heterocycle fine-tune activity:

Compound Substituents Impact on Properties Reference
4-Chloro-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine Cl at C4 ↑ Lipophilicity (XlogP = 2.1); potential for hydrophobic target interactions
[1,2,4]Triazolo[4,3-a]quinolin-7-yl urea Urea at C7 ↑ H-bonding capacity; improved solubility and receptor binding
3-Phenylquinoxalin-2-amine Phenyl at C3 Steric bulk may hinder receptor access; modulates selectivity

Notable Trends:

  • Chlorine : Enhances membrane permeability but may reduce solubility .
  • Amine vs. Ketone: Amines improve basicity and H-bond donor capacity, critical for receptor antagonism .

Key Methods :

  • One-Pot Multicomponent Synthesis: Achieves 94% yield for triazoloquinazolinones using 0.25 mol% catalyst in acetonitrile at room temperature .
  • CuAAC Click Chemistry: Efficient for triazole-quinoline hybrids (e.g., 4-(1,2,3-triazol-2-yl)quinolin-2-ones) but requires optimization of azide and alkyne precursors .

Challenges :

  • Regioselectivity : Fusion position ([4,3-a] vs. [1,5-a]) affects electronic distribution and biological activity .
  • Purification : Silica gel chromatography is common, but polar substituents (e.g., urea) may complicate isolation .

Structure-Activity Relationships (SAR)

Modification Observed Effect Example Compound Reference
1-Position Amine Critical for A3 adenosine receptor antagonism; replacement with ketone reduces potency This compound
4-Chloro Substitution Enhances A1/A3 receptor binding (Cl increases hydrophobic interactions) 4-Chloro-triazoloquinoxalin-1-amine
C7 Urea Derivative Improves solubility and antiproliferative activity in cancer cell lines [1,2,4]Triazolo[4,3-a]quinolin-7-yl urea

Contradictions :

  • While 4-chloro substitution enhances receptor binding in triazoloquinoxalines , it may reduce activity in quinoline-based analogs due to altered electronic effects.

Physicochemical Properties

Property This compound 4-Chloro-triazoloquinoxalin-1-amine 3-Phenylquinoxalin-2-amine
Molecular Weight ~215 g/mol (estimated) 219.63 g/mol 221.26 g/mol
XlogP ~1.8 (predicted) 2.1 2.5
H-Bond Donors/Acceptors 1/4 1/4 1/3
Topological Polar Surface Area ~69 Ų 69.1 Ų 65.5 Ų

Implications : Higher XlogP values correlate with improved membrane permeability but may reduce aqueous solubility .

Biological Activity

[1,2,4]Triazolo[4,3-a]quinolin-1-amine is a compound belonging to the triazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interaction with adenosine receptors, anticancer properties, and other therapeutic potentials.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Research indicates that various substituents at specific positions can enhance its affinity for biological targets.

Key Findings:

  • Adenosine Receptor Affinity : Compounds within this class have been shown to act as potent antagonists at adenosine A1 and A2 receptors. For instance, certain derivatives exhibit high selectivity and potency with IC50 values in the nanomolar range .
  • Cytotoxic Activity : Some derivatives demonstrate significant cytotoxic effects against cancer cell lines such as A375 melanoma, with reductions in cell viability observed at concentrations as low as 10 µM .

Biological Activity Overview

Activity Type Description IC50 Values
Adenosine A1 ReceptorPotent antagonism; selectivity enhanced by specific substitutions.7.3 nM (optimal)
Adenosine A2 ReceptorModerate affinity; influenced by the presence of amino groups.21 nM (most potent)
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines (e.g., A375, HepG2).17.12 ± 1.5 µM (MCF-7)
Antidepressant PotentialReduction in immobility in behavioral despair models; suggests rapid-onset antidepressant properties.Not specified

1. Antidepressant Properties

In a study examining the behavioral effects of various triazoloquinoline derivatives, compounds demonstrated a reduction in immobility in Porsolt's despair test model. This suggests potential as rapid-onset antidepressants due to their action on adenosine receptors .

2. Anticancer Activity

A series of novel [1,2,4]triazolo[4,3-a]quinolin-1-amines were evaluated for their antiproliferative effects against several cancer cell lines:

  • MCF-7 Cells : Compound d12 showed an IC50 of 17.12 ± 1.5 µM.
  • HepG2 Cells : The same compound exhibited an IC50 of 22.08 ± 2.1 µM.

These findings indicate that modifications to the triazoloquinoline structure can lead to enhanced anticancer properties .

The mechanism underlying the anticancer activity appears to involve DNA intercalation and inhibition of topoisomerase II activity. The presence of trifluoromethyl groups has been noted to improve binding affinity and enhance cytotoxicity by facilitating interactions with DNA .

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